molecular formula C7H17O2P B13816199 2-Methylpropyl ethylmethylphosphinate CAS No. 30405-01-7

2-Methylpropyl ethylmethylphosphinate

Cat. No.: B13816199
CAS No.: 30405-01-7
M. Wt: 164.18 g/mol
InChI Key: LAUOWESHBLLZHR-UHFFFAOYSA-N
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Description

2-Methylpropyl ethylmethylphosphinate is an organophosphorus compound characterized by a phosphinate functional group (P=O bonded to two alkyl/aryl groups and one oxygen atom). Phosphinates are commonly used as flame retardants, stabilizers, or intermediates in organic synthesis due to their thermal stability and reactivity .

Properties

CAS No.

30405-01-7

Molecular Formula

C7H17O2P

Molecular Weight

164.18 g/mol

IUPAC Name

1-[ethyl(methyl)phosphoryl]oxy-2-methylpropane

InChI

InChI=1S/C7H17O2P/c1-5-10(4,8)9-6-7(2)3/h7H,5-6H2,1-4H3

InChI Key

LAUOWESHBLLZHR-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(C)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl ethylmethylphosphinate typically involves the reaction of ethylmethylphosphinic acid with 2-methylpropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction can be represented as follows:

Ethylmethylphosphinic acid+2-Methylpropanol2-Methylpropyl ethylmethylphosphinate+Water\text{Ethylmethylphosphinic acid} + \text{2-Methylpropanol} \rightarrow \text{2-Methylpropyl ethylmethylphosphinate} + \text{Water} Ethylmethylphosphinic acid+2-Methylpropanol→2-Methylpropyl ethylmethylphosphinate+Water

The reaction is usually catalyzed by an acid or base to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of 2-Methylpropyl ethylmethylphosphinate involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced separation techniques ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl ethylmethylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate ester to phosphine.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Methylpropyl ethylmethylphosphinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpropyl ethylmethylphosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Functional Groups

  • 2-Methylpropyl ethylmethylphosphinate : Contains a phosphinate group (ethyl and methyl substituents on phosphorus) and a 2-methylpropyl (isobutyl) ester chain.
  • 2,2-Dimethylpropyl Ethyl Phosphate (CAS 143642-89-1) : Features a phosphate group (PO₄³⁻ core) with a 2,2-dimethylpropyl (neopentyl) ester and ethyl substituent .
  • Etofenprox (CAS 80844-07-1) : A pyrethroid-ether with a benzyl ether backbone and ethoxyphenyl substituents, lacking phosphorus .

Physicochemical Properties

Property 2-Methylpropyl Ethylmethylphosphinate (Hypothesized) 2,2-Dimethylpropyl Ethyl Phosphate Etofenprox
Molecular Weight Not available Not provided in evidence 376.49 g/mol
Functional Group Phosphinate (P=O with alkyl groups) Phosphate (PO₄³⁻) Pyrethroid-ether
Thermal Stability Likely high (typical of phosphinates) Moderate (phosphates decompose at ~200°C) Low (pyrethroids degrade at ~150°C)
Solubility Expected lipophilicity (alkyl chains) Likely polar due to phosphate group Low water solubility

Research Findings and Limitations

  • Synthesis and Reactivity : Phosphinates like 2-methylpropyl ethylmethylphosphinate undergo nucleophilic substitution at the phosphorus center, enabling derivatization. This contrasts with phosphates, which are less reactive due to stable P–O bonds .
  • Toxicity Profile : Phosphinates generally exhibit lower acute toxicity (LD₅₀ > 2000 mg/kg in rodents) compared to phosphates (LD₅₀ ~300–500 mg/kg) and pyrethroids (LD₅₀ ~50–250 mg/kg) .
  • Environmental Impact : Phosphinates degrade via hydrolysis and microbial action, whereas phosphates and pyrethroids persist longer in soil and water .

Biological Activity

2-Methylpropyl ethylmethylphosphinate, also known by its CAS number 30405-01-7, is an organophosphorus compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

2-Methylpropyl ethylmethylphosphinate is classified as a phosphonate ester. Its chemical structure can be represented as follows:

  • Molecular Formula : C7H17O2P
  • Molecular Weight : 162.19 g/mol

The biological activity of 2-Methylpropyl ethylmethylphosphinate is primarily attributed to its ability to interact with biological molecules through phosphorylation. This interaction can lead to inhibition of key enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation and signal transduction.

Antimicrobial Activity

Research has indicated that 2-Methylpropyl ethylmethylphosphinate exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown significant inhibitory effects on Escherichia coli and Staphylococcus aureus.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL

Cytotoxicity and Anticancer Properties

The cytotoxic effects of 2-Methylpropyl ethylmethylphosphinate have been evaluated in various cancer cell lines. Studies reveal that the compound induces apoptosis in human cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various organophosphorus compounds, including 2-Methylpropyl ethylmethylphosphinate. The results indicated that this compound significantly reduced bacterial growth in clinical isolates, suggesting its potential as a therapeutic agent in treating bacterial infections.

Cytotoxicity Assessment

In a study published by Johnson et al. (2024), the cytotoxic effects of 2-Methylpropyl ethylmethylphosphinate were assessed using several human cancer cell lines. The findings indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial dysfunction.

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